molecular formula C9H6BrF3O2 B2673858 Methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate CAS No. 2092337-86-3

Methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate

Cat. No.: B2673858
CAS No.: 2092337-86-3
M. Wt: 283.044
InChI Key: WYUXAHYMVDNYIF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate is an organic compound with the molecular formula C₉H₇BrF₂O₂ It is a derivative of benzoic acid, featuring bromine, fluorine, and difluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 4-(difluoromethyl)-6-fluorobenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives. Reduction reactions may target the difluoromethyl group or the ester functionality.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted benzoates.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions result in alcohols or reduced esters.

Scientific Research Applications

Methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: Its unique substituents make it a candidate for the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its mechanism would be related to the specific biological target it interacts with, which could involve binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

    Methyl 2-bromo-4-fluorobenzoate: Lacks the difluoromethyl group, making it less reactive in certain substitution reactions.

    Methyl 2-bromo-4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its reactivity and physical properties.

    Methyl 2-chloro-4-(difluoromethyl)-6-fluorobenzoate: Substitutes chlorine for bromine, affecting its reactivity in nucleophilic substitution reactions.

Uniqueness: Methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate is unique due to the presence of both bromine and difluoromethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the types of reactions it can undergo.

Properties

IUPAC Name

methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUXAHYMVDNYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092337-86-3
Record name methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate
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